molecular formula C15H23ClN2O2 B8718772 [2-(2-Chlorophenylamino)-1,1-dimethylethyl]carbamic acid t-butyl ester

[2-(2-Chlorophenylamino)-1,1-dimethylethyl]carbamic acid t-butyl ester

Cat. No. B8718772
M. Wt: 298.81 g/mol
InChI Key: HJLVADRSUAYFHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Chlorophenylamino)-1,1-dimethylethyl]carbamic acid t-butyl ester is a useful research compound. Its molecular formula is C15H23ClN2O2 and its molecular weight is 298.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate

InChI

InChI=1S/C15H23ClN2O2/c1-14(2,3)20-13(19)18-15(4,5)10-17-12-9-7-6-8-11(12)16/h6-9,17H,10H2,1-5H3,(H,18,19)

InChI Key

HJLVADRSUAYFHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CNC1=CC=CC=C1Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.07 g of sodium triacetoxyborohydride (19.3 mmol) was added to a solution of 3.00 g of (1,1-dimethyl-2-oxoethyl)carbamic acid t-butyl ester obtained in Reference Example 3 (16.0 mmol), 2.04 g of 2-chloroaniline (16.0 mmol) and 0.92 ml of acetic acid (16.0 mmol) in methylene chloride (160 ml) under ice-cooling, and the mixture was stirred at room temperature for 16 hours. A saturated sodium bicarbonate aqueous solution was added to the reaction mixture, followed by extraction with methylene chloride. Then, the organic layer was washed with brine and dried over anhydrous sodium sulfate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent:hexane/ethyl acetate=5/1) to obtain 3.49 g of the title compound (yield: 73%).
Quantity
4.07 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 3
Quantity
16 mmol
Type
reactant
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Quantity
0.92 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
160 mL
Type
solvent
Reaction Step Six
Yield
73%

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